molecular formula C20H15FO3 B2889905 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 637752-03-5

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2889905
CAS No.: 637752-03-5
M. Wt: 322.335
InChI Key: HSSHTGIVOCSDOT-UHFFFAOYSA-N
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Description

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorine atom, a benzofuran ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Chromenone: The final step involves coupling the benzofuran derivative with a chromenone precursor under conditions that facilitate the formation of the desired product. This can be achieved using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-methyl-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures but different substituents.

    Chromen-2-one derivatives: Compounds with variations in the chromenone structure.

Uniqueness

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is unique due to the specific combination of the fluorine atom, benzofuran ring, and chromenone structure

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-10-4-6-14-16(9-18(22)24-19(14)11(10)2)20-12(3)15-8-13(21)5-7-17(15)23-20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSHTGIVOCSDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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